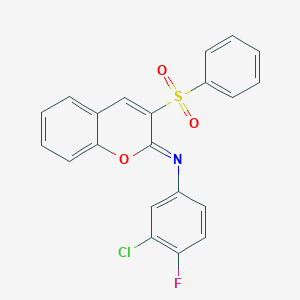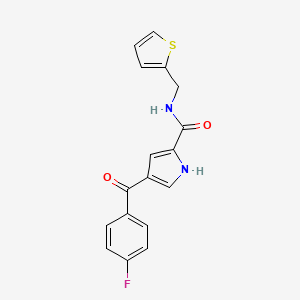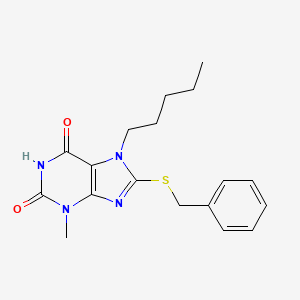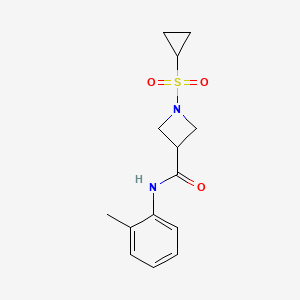
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a phenylsulfonyl group and a chromen-2-ylidene group . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group (-SO2-) attached to a phenyl ring . The chromen-2-ylidene group is a type of heterocycle that includes a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Phenylsulfonyl groups are often good leaving groups in substitution reactions . Chromen-2-ylidene groups can participate in various reactions, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, sulfonyl groups often increase the polarity of a compound, which could affect its solubility and reactivity .
Applications De Recherche Scientifique
Nonlinear Optical Applications
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been explored in the field of nonlinear optics. A study focused on the synthesis of polyphosphazenes with second-order nonlinear optical chromophore, where sulfonyl groups are used as acceptors. This type of chemical structure, which is closely related to (Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, demonstrates potential in developing materials with specific optical properties (Li et al., 2004).
Catalytic and Synthetic Chemistry
In the realm of catalytic and synthetic chemistry, this compound has significance. An example is its role in the palladium- and nickel-catalyzed amination of aryl fluorosulfonates, a process that is crucial for creating diverse chemical bonds and structures (Hanley et al., 2016). Additionally, its derivatives have been synthesized for various applications, including the creation of fluorescent scaffolds and materials (Beppu et al., 2014).
Photophysical Properties and Sensory Applications
The compound’s derivatives exhibit significant photophysical properties, making them suitable for sensory applications. Studies have demonstrated their ability to respond to protons and selected metal ions, which is crucial in the development of sensors and diagnostic tools (Tolosa et al., 2008).
Fuel Cell and Polymer Technology
In fuel cell and polymer technology, derivatives of this compound have been used to develop sulfonated poly(arylene ether sulfone)s block copolymers, which show promise in fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
Corrosion Inhibition
The compound and its derivatives have been researched for their potential as corrosion inhibitors. They have demonstrated efficacy in protecting metals in corrosive environments, which is vital for extending the life of industrial materials (Alam et al., 2016).
Environmental and Water Treatment Applications
Its derivatives have shown potential in environmental and water treatment applications. For instance, the degradation of pollutants like aniline in water using activated persulfate, with zero-valent iron as an activator, represents a significant advancement in water purification technologies (Hussain et al., 2014).
Mécanisme D'action
Orientations Futures
The future directions for this compound would likely depend on its specific applications. For example, if it has biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-17-13-15(10-11-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIFKQSWYEXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)



![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)